molecular formula C₂₅H₃₆O₇ B1147325 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal CAS No. 101524-47-4

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal

Cat. No. B1147325
M. Wt: 448.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroidal compound. It is an analogue of cortisone and is part of a broader class of steroids. The following sections provide a comprehensive overview of its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related steroidal compounds involves multiple steps, including the formation of diacetates, ketalization, and reduction processes. For example, Bhavnani and Stanczyk (1972) describe the synthesis of labeled and non-labeled steroids using acetic anhydride, acetyl chloride, and sodium borohydride (Bhavnani & Stanczyk, 1972). Such methods could be extrapolated to the synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal.

Molecular Structure Analysis

The molecular structure of steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is complex, featuring multiple hydroxyl groups and a ketal group. The structure is characterized by specific interactions between carbonyl groups leading to conformational changes, as discussed by Schneider (1973) in the context of a similar cortisone analogue (Schneider, 1973).

Chemical Reactions and Properties

Steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal undergo various chemical reactions. The Wittig-Horner reaction, as discussed by Wicha et al. (1977), is a relevant method for producing steroidal compounds with specific structural features (Wicha, Bal, & Piekut, 1977). This reaction can be used to manipulate the steroidal structure to achieve desired properties.

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study by Harnik et al. (1986) outlines a four-step synthesis starting with a similar compound, emphasizing the chemical processes involved in creating complex steroid structures like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal (Harnik et al., 1986).
  • Bhavnani and Stanczyk (1972) describe the synthesis of related compounds, demonstrating the versatility and complexity of synthetic pathways in steroid chemistry (Bhavnani & Stanczyk, 1972).
  • Gregory et al. (1966) provide insights into improved methods of preparation for certain steroid derivatives, which may be relevant to the synthesis and application of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal (Gregory et al., 1966).

Biological and Medicinal Chemistry

  • The research by Choudhary et al. (2005) on the microbial transformation of prednisone highlights the biological interactions and potential medicinal applications of related compounds (Choudhary et al., 2005).
  • Gerasimova et al. (1989) explore the anti-inflammatory activity of similar steroids, providing a basis for understanding how 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal might be used in medicinal contexts (Gerasimova et al., 1989).

Analytical and Diagnostic Applications

  • The work of Klein et al. (1972) in developing methods for the simultaneous measurement of plasma corticosteroids can inform the analytical applications of similar compounds (Klein et al., 1972).

properties

IUPAC Name

17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHCSOODSGESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal

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